3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
CAS No.: 784195-36-4
Cat. No.: VC11887761
Molecular Formula: C21H17N3O
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 784195-36-4 |
---|---|
Molecular Formula | C21H17N3O |
Molecular Weight | 327.4 g/mol |
IUPAC Name | 3-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Standard InChI | InChI=1S/C21H17N3O/c1-15-8-7-11-17(14-15)21(25)23-20-19(16-9-3-2-4-10-16)22-18-12-5-6-13-24(18)20/h2-14H,1H3,(H,23,25) |
Standard InChI Key | ZWLSSAZDXDXOMH-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is C<sub>22</sub>H<sub>17</sub>N<sub>3</sub>O, with a calculated molecular weight of 339.4 g/mol. The core structure consists of a planar imidazo[1,2-a]pyridine system fused with a benzene ring, substituted at position 2 with a phenyl group and at position 3 with a benzamide bearing a methyl group at the meta position .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C<sub>22</sub>H<sub>17</sub>N<sub>3</sub>O |
Molecular Weight | 339.4 g/mol |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 3 (amide O, pyridine N) |
Rotatable Bonds | 4 |
The methyl group at position 3 of the benzamide introduces steric hindrance, potentially influencing conformational flexibility and intermolecular interactions . Comparative analyses of similar compounds, such as N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 865284-65-7), reveal that substituent positioning significantly affects solubility and crystallinity .
Synthetic Methodologies
The synthesis of 3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide can be inferred from protocols for analogous imidazopyridine derivatives. A two-step approach is commonly employed:
Step 1: Formation of the Imidazo[1,2-a]pyridine Core
Condensation of 2-aminopyridine derivatives with α-bromo ketones or glyoxals under basic conditions yields the imidazo[1,2-a]pyridine scaffold . For example, reactions involving 2-phenylimidazo[1,2-a]pyridine-3-amine with benzoyl chlorides in the presence of di-tert-butyl peroxide (DTBP) and potassium permanganate have been reported to achieve C–N coupling at position 3 .
Step 2: Introducing the 3-Methylbenzamide Moiety
Amidation reactions using 3-methylbenzoyl chloride or acid anhydrides under Schotten-Baumann conditions are typical. A study on N-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)benzenesulfonamide demonstrated that hexafluoroisopropanol/methanol mixtures (1:1 v/v) at 100°C for 12 hours with DTBP and KMnO<sub>4</sub> achieve yields up to 78% . Adjusting solvent ratios (e.g., 1:9 hexafluoroisopropanol/methanol) and temperatures (130°C) may optimize efficiency for bulkier substituents .
Spectral Characterization
While experimental data for 3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide are unavailable, spectral profiles of related compounds provide predictive insights:
Table 2: Predicted <sup>1</sup>H NMR Signals (600 MHz, DMSO-d<sub>6</sub>)
Proton Environment | δ (ppm) | Multiplicity |
---|---|---|
Amide NH | 10.2 | Singlet |
Imidazo[1,2-a]pyridine H8 | 8.3 | Doublet |
Phenyl ring (ortho to methyl) | 7.6–7.8 | Multiplet |
Methyl group (C3 of benzamide) | 2.4 | Singlet |
<sup>13</sup>C NMR is expected to show carbonyl resonance near 167 ppm, with aromatic carbons between 120–140 ppm and the methyl carbon at 21 ppm . High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 340.1422 [M+H]<sup>+</sup>.
Biological Activity and Mechanisms
Though direct studies are lacking, structurally related imidazopyridines exhibit notable bioactivity:
Antimycobacterial Properties
3-Methoxy-2-phenylimidazo[1,2-b]pyridazines demonstrate potent activity against Mycobacterium tuberculosis (MIC<sub>90</sub> = 0.63–1.26 μM), attributed to interactions with mycobacterial membrane proteins . The methyl group in 3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide may enhance lipophilicity, potentially improving membrane penetration.
Tubulin Polymerization Inhibition
Analogues with trimethoxyphenyl substituents inhibit tubulin assembly, disrupting microtubule dynamics in cancer cells. The 3-methylbenzamide group could similarly interact with the colchicine binding site, though steric effects may modulate potency.
Anti-Inflammatory Effects
Sulfonamide derivatives of imidazopyridines suppress COX-2 and NF-κB pathways . The benzamide moiety in the target compound may engage analogous targets, warranting further investigation.
Industrial and Research Applications
Medicinal Chemistry
The compound’s modular structure allows for derivatization to optimize pharmacokinetic properties. For instance, replacing the methyl group with halogens or methoxy groups could enhance metabolic stability .
Materials Science
Conjugated imidazopyridine systems exhibit luminescent properties suitable for organic light-emitting diodes (OLEDs). The rigid benzamide scaffold may improve charge transport efficiency in semiconducting materials .
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Low yields (e.g., 45–78%) in multi-step syntheses due to side reactions like imidazole ring cleavage .
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Solubility Issues: High hydrophobicity necessitates formulation strategies, such as nanoparticle encapsulation.
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Biological Validation: In vivo studies are needed to confirm hypothesized mechanisms and toxicity profiles.
Future research should prioritize:
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